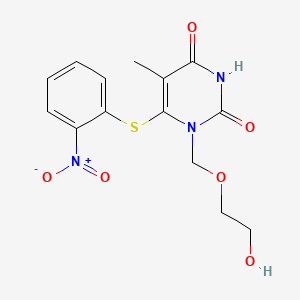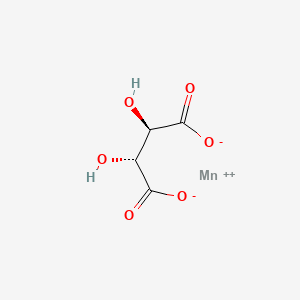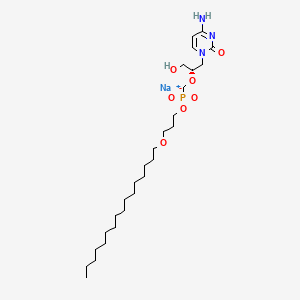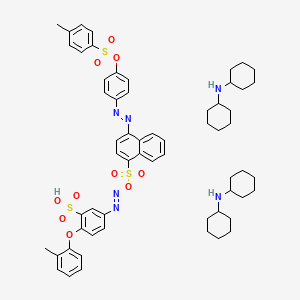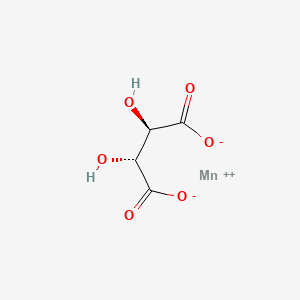
Midazolam N-glucoronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Midazolam N-glucuronide is a metabolite of midazolam, a short-acting benzodiazepine used primarily for its sedative, anxiolytic, and amnesic properties. Midazolam is extensively metabolized in the human body, and one of its significant metabolic pathways involves glucuronidation, where midazolam is conjugated with glucuronic acid to form midazolam N-glucuronide . This compound is primarily excreted in the urine and plays a crucial role in the pharmacokinetics of midazolam.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of midazolam N-glucuronide typically involves the incubation of midazolam with human liver microsomes or recombinant UGT (uridine 5’-diphospho-glucuronosyltransferase) enzymes. The reaction is carried out at physiological pH and temperature (37°C) to mimic in vivo conditions . The glucuronidation process is catalyzed by UGT1A4, which transfers the glucuronic acid moiety to the nitrogen atom of the imidazole ring of midazolam .
Industrial Production Methods
Industrial production of midazolam N-glucuronide involves large-scale biotransformation processes using human liver microsomes or recombinant UGT enzymes. The reaction mixture is typically incubated for several hours, and the product is isolated using solid-phase extraction techniques. The structure of the synthesized compound is confirmed using proton nuclear magnetic resonance (NMR) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Midazolam N-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of midazolam with glucuronic acid, facilitated by UGT enzymes . The compound can also undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety .
Common Reagents and Conditions
Reagents: Midazolam, uridine 5’-diphospho-glucuronic acid (UDPGA), UGT enzymes.
Conditions: Physiological pH (7.4), temperature (37°C), and incubation time (1-4 hours).
Major Products
The primary product of the glucuronidation reaction is midazolam N-glucuronide. Under hydrolytic conditions, the major products include midazolam and glucuronic acid .
Wissenschaftliche Forschungsanwendungen
Midazolam N-glucuronide has several scientific research applications:
Pharmacokinetic Studies: It is used to study the metabolism and excretion of midazolam in humans.
Drug Interaction Studies: The compound is used to investigate the effects of other drugs on the metabolism of midazolam, particularly those that inhibit or induce UGT enzymes.
Toxicology: It helps in understanding the toxicological profile of midazolam and its metabolites.
Clinical Research: The compound is used in clinical studies to evaluate the safety and efficacy of midazolam in various therapeutic settings.
Wirkmechanismus
Midazolam N-glucuronide exerts its effects primarily through its parent compound, midazolam. Midazolam acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and amnesic effects. The glucuronidation of midazolam to form midazolam N-glucuronide facilitates its excretion and reduces its pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1’-Hydroxymidazolam: Another major metabolite of midazolam, formed through hydroxylation.
4-Hydroxymidazolam: A minor metabolite formed through hydroxylation.
Uniqueness
Midazolam N-glucuronide is unique in that it is formed through a phase II metabolic reaction (glucuronidation), whereas 1’-hydroxymidazolam and 4-hydroxymidazolam are formed through phase I reactions (hydroxylation). This difference in metabolic pathways affects the pharmacokinetics and excretion profiles of these metabolites .
Eigenschaften
CAS-Nummer |
1033824-50-8 |
|---|---|
Molekularformel |
C24H21ClFN3O6 |
Molekulargewicht |
501.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H21ClFN3O6/c1-11-28(23-21(32)19(30)20(31)22(35-23)24(33)34)10-13-9-27-18(14-4-2-3-5-16(14)26)15-8-12(25)6-7-17(15)29(11)13/h2-8,10,19-23,30-32H,9H2,1H3/t19-,20-,21+,22-,23+/m0/s1 |
InChI-Schlüssel |
ULVPQZCKSQYJQR-USWKJHDZSA-N |
Isomerische SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
Kanonische SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


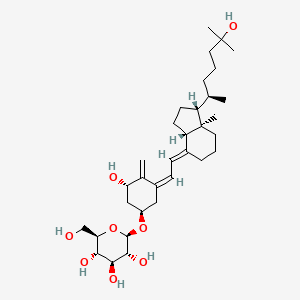
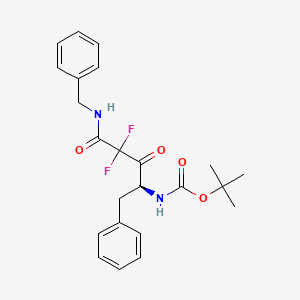
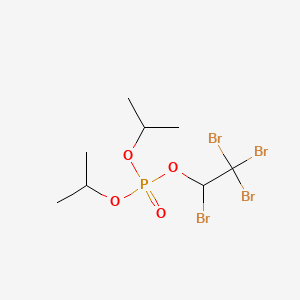
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
